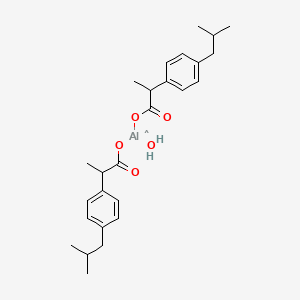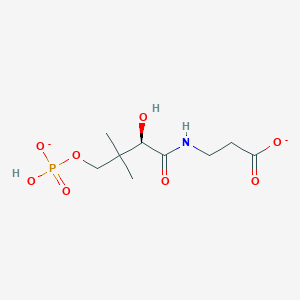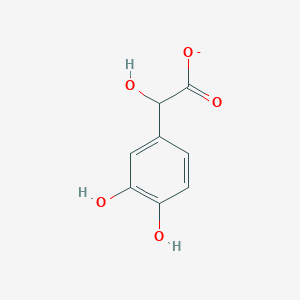
3,4-Dihydroxymandelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydroxymandelate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3,4-dihydroxymandelic acid. It has a role as a human metabolite. It is a conjugate base of a 3,4-dihydroxymandelic acid.
Aplicaciones Científicas De Investigación
Synthesis of Vanillin and Other Fragrant Compounds : 3,4-Dihydroxymandelic acid is utilized in the synthesis of vanillin, derived from glyoxylic acid. It is synthesized through the condensation of catechol and glyoxylic acid in an alkaline aqueous solution. This synthesis process is significant for the production of vanillin and other fragrant compounds (Song Yan, Wang Heng-guo, & Gao Hong-jie, 2008).
Analytical Applications in Biological Samples : 3,4-Dihydroxymandelic acid (DOMA) is involved in a developed method for quantifying various compounds in human urine. This methodology is crucial for accurately separating and determining these compounds in biological samples, highlighting its analytical importance (Gong-Min Cao & T. Hoshino, 1998).
Biomedical Research : In biomedical research, methods for determining 3,4-dihydroxyphenylacetic acid and 3,4-dihydroxymandelic acid in urine have been developed. These methods are based on electrophoretic separation and are significant for understanding normal urinary content of these compounds (B. Drujan, N. Alvarez, & J. M. Díaz Borges, 1966).
Biochemical Studies and Drug Absorption : It has been found that 3,4-dihydroxymandelic acid can enhance the absorption of certain antibiotics in rats. This discovery is particularly relevant in the field of pharmaceutical sciences, offering potential applications in enhancing drug absorption (T. Nishihata et al., 1984).
Understanding Enzymatic Reactions : Research has been conducted on the oxidative decarboxylation of 3,4-dihydroxymandelic acid, identifying key intermediates in this process. This research provides valuable insights into enzymatic reactions and mechanisms (M. Bouheroum, J. Bruce, & E. Land, 1989).
Innovative Biofunctional Cascade Reactions : A study demonstrated the use of 3,4-dihydroxymandelic acid in a biofunctional multienzyme cascade reaction for the synthesis of phenolic acids. This is a significant advancement for sustainable production in the pharmaceutical industry (Chao Li, Zhendong Zhang, & J. Wang, 2019).
Propiedades
Nombre del producto |
3,4-Dihydroxymandelate |
|---|---|
Fórmula molecular |
C8H7O5- |
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/p-1 |
Clave InChI |
RGHMISIYKIHAJW-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1C(C(=O)[O-])O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C(C(=O)[O-])O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





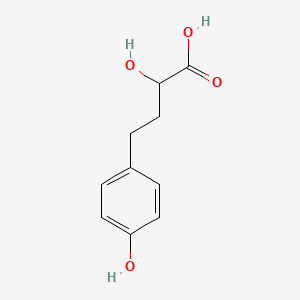
![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)
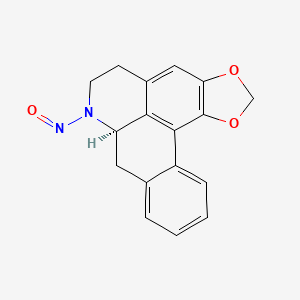
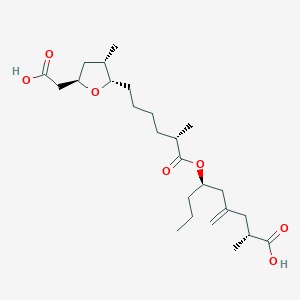

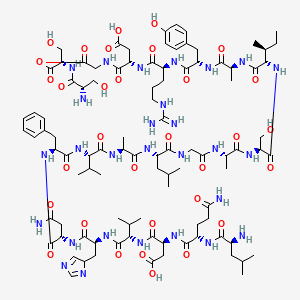

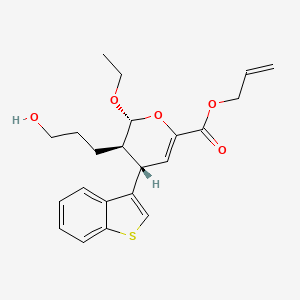
![(1S,5R)-3-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1258286.png)
